molecular formula C6H5F2NO2S B2870685 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid CAS No. 1461714-21-5

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid

Cat. No.: B2870685
CAS No.: 1461714-21-5
M. Wt: 193.17
InChI Key: GBCIRLJMVHDESE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is a fluorinated organic compound characterized by its unique structural features, including a difluoro group and a thiazole ring

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid.

Result of Action

Thiazole derivatives have been found to have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-4-yl)acetic acid

  • 2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-5-yl)acetic acid

  • 2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-3-yl)acetic acid

Uniqueness: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid stands out due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. This uniqueness allows for distinct applications compared to its similar counterparts.

Properties

IUPAC Name

2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-3-2-12-4(9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCIRLJMVHDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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